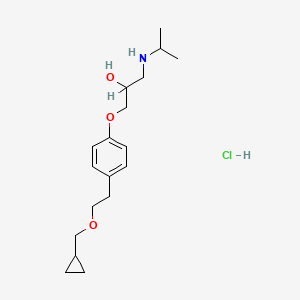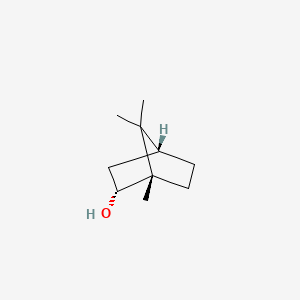
Bis(desenex) ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily known for its antifungal properties and is commonly used in topical treatments for skin infections such as athlete’s foot and jock itch . The compound combines the beneficial properties of zinc, which is essential for various biological functions, and undecylenic acid, which is effective against fungal infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc undecylenate can be synthesized through the reaction of zinc salts with undecylenic acid. One common method involves the reaction of zinc oxide with undecylenic acid in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:
ZnO+2C11H20O2→Zn(C11H19O2)2+H2O
Industrial Production Methods
Industrial production of zinc undecylenate often involves the use of zinc acetate or zinc chloride as the zinc source. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The process ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc undecylenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Substitution: The undecylenate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligands such as amines or phosphines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and undecylenic acid derivatives.
Substitution: Various zinc complexes depending on the substituent used
Wissenschaftliche Forschungsanwendungen
Zinc undecylenate has a wide range of applications in scientific research:
Biology: Studied for its role in zinc homeostasis and its effects on cellular processes.
Wirkmechanismus
The antifungal activity of zinc undecylenate is primarily due to the undecylenic acid component, which disrupts the cell membrane of fungi, leading to cell lysis and death. Zinc ions also play a role by inhibiting the growth of fungi and bacteria. The compound targets the cell membrane and interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecylenic Acid: The parent compound of zinc undecylenate, used alone as an antifungal agent.
Zinc Oxide: Used for its antimicrobial and wound-healing properties.
Zinc Pyrithione: Another zinc compound with antifungal and antibacterial properties, commonly used in dandruff shampoos.
Uniqueness
Zinc undecylenate is unique in combining the antifungal properties of undecylenic acid with the beneficial effects of zinc. This combination enhances its efficacy and makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Eigenschaften
Molekularformel |
C22H40O4Zn |
|---|---|
Molekulargewicht |
433.9 g/mol |
IUPAC-Name |
undec-10-enoic acid;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13); |
InChI-Schlüssel |
RBLUZDDDFHCLDO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)


